molecular formula C23H23ClN2O4 B11596117 N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B11596117
M. Wt: 426.9 g/mol
InChI Key: XXQCUJZVTCHZED-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-methoxyaniline with an appropriate benzoyl chloride derivative under basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the isoindoline ring system. This can be achieved through intramolecular condensation reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and triggering specific cellular responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)benzamide: Lacks the isoindoline ring system.

    N-(5-chloro-2-methoxyphenyl)-3-phenylbenzamide: Contains a phenyl group instead of the isoindoline ring.

    N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,3-dioxoisoindolin-2-yl)benzamide: Similar structure but with different ring substitutions.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is unique due to the presence of both the 5-chloro-2-methoxyphenyl and the 5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H23ClN2O4

Molecular Weight

426.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide

InChI

InChI=1S/C23H23ClN2O4/c1-13-6-8-17-18(10-13)23(29)26(22(17)28)16-5-3-4-14(11-16)21(27)25-19-12-15(24)7-9-20(19)30-2/h3-5,7,9,11-13,17-18H,6,8,10H2,1-2H3,(H,25,27)

InChI Key

XXQCUJZVTCHZED-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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